molecular formula C13H10N4O2 B11861124 1H-1,2,3-Triazole-4-carboxylic acid, 5-(1-naphthalenylamino)- CAS No. 70292-26-1

1H-1,2,3-Triazole-4-carboxylic acid, 5-(1-naphthalenylamino)-

Cat. No.: B11861124
CAS No.: 70292-26-1
M. Wt: 254.24 g/mol
InChI Key: JTZYJVLOAIYUNC-UHFFFAOYSA-N
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Description

1H-1,2,3-Triazole-4-carboxylic acid, 5-(1-naphthalenylamino)- is a compound that belongs to the class of 1,2,3-triazoles These compounds are known for their unique chemical properties and are widely used in various fields such as medicinal chemistry, materials science, and chemical biology

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-1,2,3-Triazole-4-carboxylic acid, 5-(1-naphthalenylamino)- typically involves the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, also known as the “click” reaction. This reaction is highly regioselective and efficient, allowing for the formation of 1,2,3-triazoles under mild conditions. The reaction conditions often include the use of copper(I) iodide as a catalyst, sodium ascorbate as a reducing agent, and a suitable solvent such as dimethyl sulfoxide (DMSO) or water .

Industrial Production Methods: Industrial production of 1,2,3-triazoles, including 1H-1,2,3-Triazole-4-carboxylic acid, 5-(1-naphthalenylamino)-, can be achieved through continuous flow synthesis. This method utilizes a heterogeneous catalyst, such as copper-on-charcoal, to facilitate the reaction under continuous flow conditions. This approach offers advantages such as improved reaction efficiency, scalability, and reduced waste generation .

Properties

CAS No.

70292-26-1

Molecular Formula

C13H10N4O2

Molecular Weight

254.24 g/mol

IUPAC Name

5-(naphthalen-1-ylamino)-2H-triazole-4-carboxylic acid

InChI

InChI=1S/C13H10N4O2/c18-13(19)11-12(16-17-15-11)14-10-7-3-5-8-4-1-2-6-9(8)10/h1-7H,(H,18,19)(H2,14,15,16,17)

InChI Key

JTZYJVLOAIYUNC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NC3=NNN=C3C(=O)O

Origin of Product

United States

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